Melanoxazal

Tyrosinase Inhibition Melanin Biosynthesis Natural Oxazole Selectivity

Melanoxazal is a fungal-derived, oxazole-containing melanin biosynthesis inhibitor belonging to a small family of natural oxazoles that includes melanoxadin, MR-93A, and MR-93B. It was isolated from the fermentation broth of Trichoderma sp.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B1254616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanoxazal
Synonyms(E)-4-(2'-formyl-3'-hydroxybuten-1'-yl)oxazole
melanoxazal
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC(C(=CC1=COC=N1)C=O)O
InChIInChI=1S/C8H9NO3/c1-6(11)7(3-10)2-8-4-12-5-9-8/h2-6,11H,1H3/b7-2-
InChIKeyBZXLEEHULFONSG-UQCOIBPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Melanoxazal for Melanin Biosynthesis Inhibition: Core Profile & Comparative Procurement Guide


Melanoxazal is a fungal-derived, oxazole-containing melanin biosynthesis inhibitor belonging to a small family of natural oxazoles that includes melanoxadin, MR-93A, and MR-93B [1]. It was isolated from the fermentation broth of Trichoderma sp. ATF-451 and is structurally characterized as (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole (C₈H₉NO₃, MW 167.16 g/mol) [1]. Unlike the broader class of tyrosinase inhibitors (e.g., kojic acid, arbutin), melanoxazal demonstrates a dual inhibitory profile: it suppresses melanin formation in a whole-insect hemolymph model (silkworm, Bombyx mori) and directly inhibits the target enzyme mushroom tyrosinase [1].

Melanoxazal Procurement: Why Structurally Similar Oxazoles and Generic Tyrosinase Inhibitors Cannot Be Assumed Interchangeable


Substituting melanoxazal with a generic tyrosinase inhibitor (e.g., kojic acid) or even a closely related natural oxazole analog is not analytically sound. The melanoxazal scaffold is one of only a few known natural oxazole-based melanin inhibitors [1]; however, despite sharing a planar oxazole core, critical differences in side-chain architecture and stereochemistry lead to profound functional divergence. For instance, the oxidized analog MR-93B is completely inactive against mushroom tyrosinase at concentrations 238-fold higher than melanoxazal's IC₅₀, demonstrating that minor structural modifications can ablate target engagement [2]. This evidence highlights that in-class functional equivalence cannot be assumed.

Melanoxazal Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs


Melanoxazal vs MR-93B: Direct Enzymatic Target Engagement Comparison on Mushroom Tyrosinase

Melanoxazal exhibits potent inhibition of mushroom tyrosinase with an IC₅₀ of 4.2 µg/mL [1]. In stark contrast, the structurally related oxazole MR-93B, also isolated from Trichoderma harzianum, showed no inhibitory activity against mushroom tyrosinase when tested at a concentration of 1,000 µg/mL [2]. This indicates that the difference in target engagement between these two structurally similar fungal metabolites is greater than 238-fold.

Tyrosinase Inhibition Melanin Biosynthesis Natural Oxazole Selectivity

Melanoxazal vs Melanoxadin/MR-93A: Structural Differentiation through Stereochemical Identity and Purity

For nearly two decades, the absolute configurations of melanoxazal, melanoxadin, MR-93A, and MR-93B remained unresolved. A 2015 synthetic study finally established the unambiguous relative and absolute configurations of all four natural oxazoles, revealing that the planar structure originally assigned to melanoxadin was also assigned to MR-93A, making them planar structural isomers [1]. Melanoxazal possesses a distinct side-chain connectivity (formyl-hydroxybutenyl vs dihydroxypentenyl-oxazole linkage) that differentiates it from the melanoxadin/MR-93A pair. Critically, the 2015 study provided optically pure synthetic standards that can serve as stereochemical references for procurement quality control.

Absolute Configuration Stereochemistry Natural Product Authenticity

Melanoxazal Dual-System Activity Profile: Silkworm Hemolymph vs Mushroom Tyrosinase Potency Comparison

Melanoxazal demonstrates biological activity in two complementary systems: a whole-organism silkworm larval hemolymph melanization assay (IC₅₀ = 30.1 µg/mL) and a purified mushroom tyrosinase enzymatic assay (IC₅₀ = 4.2 µg/mL) [1]. The ~7.2-fold higher potency in the cell-free enzymatic assay suggests favorable target engagement when the compound is not limited by penetration or metabolic factors. This dual readout is not commonly reported for related in-class compounds; for example, the original melanoxadin communication and the MR-93B characterization lack comparable paired quantitative data [2].

Ex Vivo Model Whole-Organism Assay Mushroom Tyrosinase Potency Translation

Melanoxazal Absence of Antimicrobial Activity: Selectivity Advantage for Melanogenesis Research

Melanoxazal was tested for antimicrobial activity and found to have no effect [1]. This is a critical selectivity feature because several melanin synthesis inhibitors derived from microbial sources (e.g., melanocin B, some isocyanide-type Trichoderma metabolites) exhibit concomitant antimicrobial or antioxidant activities that can confound interpretation of melanogenesis-specific phenotypic outcomes [2]. The absence of antimicrobial activity in melanoxazal simplifies its use as a tool compound for dissecting melanin biosynthesis pathways without unintended cytotoxicity or growth-inhibitory confounds.

Selectivity Profiling Antimicrobial Counterscreen Mechanism of Action Purity

Melanoxazal Application Scenarios: Where Structural Uniqueness and Dual-System Activity Provide Selection Advantages


Mechanistic Dissection of Melanin Biosynthesis in Insect Models

Melanoxazal's validated activity in the silkworm hemolymph assay (IC₅₀ = 30.1 µg/mL) makes it uniquely suited for studying melanization pathways in insect immunity and development [1]. Unlike generic tyrosinase inhibitors that may lack whole-organism validation, melanoxazal bridges the gap between enzymatic target engagement (mushroom tyrosinase IC₅₀ = 4.2 µg/mL) and phenotypic readout in a genetically tractable lepidopteran model [1].

Structural Biology and Crystallography of Oxazole-Containing Natural Product Targets

With its unambiguous absolute configuration established through total synthesis in 2015, melanoxazal now serves as a well-defined small-molecule probe for co-crystallization and structure-based drug design studies targeting tyrosinase or related melanogenic enzymes [1]. The availability of optically pure synthetic standards differentiates it from stereochemically ambiguous analogs like melanoxadin/MR-93A [1].

Selectivity Screening Panels for Melanogenesis-Specific Inhibitor Discovery

The documented absence of antimicrobial activity positions melanoxazal as an ideal control compound for selectivity panels [1]. When screening new chemical entities for melanin inhibition, melanoxazal provides a baseline for target engagement without confounding antimicrobial or antioxidant artifacts that plague other fungal-derived metabolites, such as melanocin B [2].

Natural Product Authenticity Verification and Procurement Quality Control

The 2015 total synthesis and absolute configuration assignment provide an independent synthetic route to optically pure melanoxazal, enabling procurement of authenticated reference material [1]. This eliminates reliance on fermentation-derived material of uncertain stereochemical purity and allows researchers to verify that the compound being purchased matches the biologically active natural product originally described in the 1996 Takahashi et al. paper [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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